5-Ethynyl-1,2-thiazole
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Overview
Description
5-Ethynyl-1,2-thiazole is a heterocyclic organic compound that features a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. This compound is part of the thiazole family, known for its diverse biological activities and applications in various fields, including medicinal chemistry, agrochemicals, and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethynyl-1,2-thiazole typically involves the reaction of 2-bromo-1-(2,5-dichlorothien-3-yl) ethanone with thiourea and substituted thioamides . The reaction is carried out under acidic conditions at temperatures ranging from 78 to 100°C for several hours. After the reaction, the mixture is neutralized, extracted, and purified to obtain the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions: 5-Ethynyl-1,2-thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thiazole ring into dihydrothiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions occur at the C-5 and C-2 positions, respectively.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and aryl isothiocyanates are employed in substitution reactions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazole derivatives, and various substituted thiazoles .
Scientific Research Applications
5-Ethynyl-1,2-thiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the production of dyes, fungicides, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of 5-Ethynyl-1,2-thiazole involves its interaction with various molecular targets and pathways:
DNA Interaction: The compound can bind to DNA and interfere with its replication and transcription processes.
Enzyme Inhibition: It inhibits enzymes involved in metabolic pathways, leading to the disruption of cellular functions.
Receptor Modulation: this compound can modulate receptor activity, affecting signal transduction pathways.
Comparison with Similar Compounds
Thiazole: A basic scaffold found in many natural compounds and synthetic drugs.
Isothiazole: An isomer of thiazole with similar chemical properties.
Benzothiazole: A fused ring system with applications in medicinal chemistry.
Uniqueness: 5-Ethynyl-1,2-thiazole stands out due to its unique ethynyl group at the C-5 position, which imparts distinct chemical reactivity and biological activity compared to other thiazole derivatives .
Properties
Molecular Formula |
C5H3NS |
---|---|
Molecular Weight |
109.15 g/mol |
IUPAC Name |
5-ethynyl-1,2-thiazole |
InChI |
InChI=1S/C5H3NS/c1-2-5-3-4-6-7-5/h1,3-4H |
InChI Key |
IQKQIIQTGUVNTE-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC=NS1 |
Origin of Product |
United States |
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